An In-depth Technical Guide to Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride
An In-depth Technical Guide to Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Properties
Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride is a halogenated amine salt. The trifluoromethyl group significantly influences its chemical and physical properties, including its acidity and lipophilicity, making it a compound of interest in medicinal chemistry and materials science.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 2730-52-1[2][3] |
| Molecular Formula | C₃H₇ClF₃N[2][3] |
| Molecular Weight | 149.54 g/mol [2][3] |
| InChI | 1S/C3H6F3N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H |
| SMILES | Cl.CNCC(F)(F)F |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid[1] |
| Melting Point | 154-160 °C[2] |
| Solubility | Soluble in water and ethanol[2] |
| Storage | Room temperature, dry conditions[1] |
Synthesis
A plausible and common route for the synthesis of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride involves a two-step process: first, the formation of an amide from an ester and an amine, followed by the reduction of the amide to the desired amine, which is then converted to its hydrochloride salt.[2]
Experimental Protocol: Synthesis of N-Methyl-2,2,2-trifluoroacetamide (Intermediate)
This protocol is based on the general reaction of esters with amines to form amides.[2][4]
Materials:
-
Ethyl 2,2,2-trifluoroacetate
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Anhydrous solvent (e.g., THF or ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2,2-trifluoroacetate in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine to the cooled ester solution while stirring. An excess of methylamine is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude N-methyl-2,2,2-trifluoroacetamide can be purified by distillation or chromatography.
Experimental Protocol: Reduction of N-Methyl-2,2,2-trifluoroacetamide and Hydrochloride Salt Formation
This protocol is based on the reduction of amides to amines using a reducing agent like lithium aluminum hydride, followed by salt formation.
Materials:
-
N-Methyl-2,2,2-trifluoroacetamide
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Filtration apparatus
Procedure:
-
In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Dissolve N-methyl-2,2,2-trifluoroacetamide in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the amide is fully reduced (monitored by TLC or IR spectroscopy).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solid aluminum salts and wash them with the solvent.
-
Combine the filtrate and washes, and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and cool the filtrate in an ice bath.
-
Slowly add a solution of hydrochloric acid in a suitable organic solvent to the filtrate with stirring.
-
The Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization
Detailed experimental spectra for Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride are not widely available in public databases. However, the expected spectral characteristics can be predicted based on the analysis of similar compounds and general spectroscopic principles.
Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ (ppm): ~2.7 (s, 3H, N-CH₃), ~3.5 (q, 2H, CH₂), ~9.5 (br s, 2H, NH₂⁺). The quartet for the methylene protons is due to coupling with the trifluoromethyl group. The ammonium protons are expected to be broad and may exchange with D₂O. |
| ¹³C NMR | δ (ppm): ~35 (N-CH₃), ~50 (q, J ≈ 35 Hz, CH₂), ~125 (q, J ≈ 277 Hz, CF₃). The carbons attached to the nitrogen and the trifluoromethyl group will show characteristic splitting patterns. |
| IR | ν (cm⁻¹): 2400-3000 (broad, N-H stretch of the ammonium salt), ~1400-1600 (N-H bend), ~1100-1300 (strong, C-F stretch). |
| Mass Spec (EI) | m/z: The molecular ion of the free amine (C₃H₆F₃N) is 113.04. Fragmentation would likely involve the loss of a methyl group (M-15) or a trifluoromethyl group (M-69). |
Mandatory Visualizations
Chemical Structure
Caption: Chemical structure of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride.
Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride.
Applications and Future Directions
Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride serves as a valuable building block in organic synthesis. The presence of the trifluoroethyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of molecules, making it a desirable functional group in the design of novel pharmaceuticals and agrochemicals.[1] It can be employed in the development of enzyme inhibitors, receptor modulators, and other biologically active compounds.[1] Further research may explore its utility in the synthesis of specialized polymers and materials where its unique properties could be advantageous.[1] As there is limited information on its interaction with specific signaling pathways, future studies could investigate its biological activity profile to uncover potential therapeutic applications.
